molecular formula C26H28O7 B1663174 Broussoflavonol B CAS No. 99217-70-6

Broussoflavonol B

Número de catálogo: B1663174
Número CAS: 99217-70-6
Peso molecular: 452.5 g/mol
Clave InChI: WKVKAWWZXXTJEH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Broussoflavonol B can be isolated from natural sources such as the stem bark of Broussonetia kazinoki Siebold. The isolation process typically involves extraction with organic solvents followed by chromatographic techniques . For instance, preparative high-performance liquid chromatography (HPLC) is often employed to purify this compound from crude extracts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.

Análisis De Reacciones Químicas

Types of Reactions

Broussoflavonol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated forms of the compound .

Aplicaciones Científicas De Investigación

Anticancer Properties

1. Breast Cancer Treatment

Broussoflavonol B has demonstrated significant anti-cancer activity against estrogen receptor-negative (ER-negative) breast cancer. Research indicates that it inhibits the growth of breast cancer stem-like cells, which are often resistant to conventional therapies. In studies, this compound was found to:

  • Exhibit potent growth inhibition of SK-BR-3 cells (ER-negative breast cancer) at sub-micromolar concentrations.
  • Induce differentiation of these stem-like cells, thereby reducing their population .
  • Down-regulate key receptors such as HER2 and ER-α36, which are associated with aggressive breast cancer phenotypes .

2. Pancreatic Cancer Activity

Recent studies have also focused on the effects of this compound on pancreatic cancer cells (PANC-1). The findings suggest that:

  • The compound reduces cell proliferation and induces cell cycle arrest at the G0/G1 phase.
  • It inhibits cell migration and invasion by down-regulating FoxM1, a transcription factor involved in tumor progression .
  • The mechanism involves the inactivation of the ERK/c-Myc/FoxM1 signaling pathway, suggesting potential as a novel chemotherapeutic agent for pancreatic cancer .

Comparative Efficacy

The following table summarizes the efficacy of this compound against different cancer types compared to other known treatments:

Cancer TypeCompoundMechanism of ActionIC50 (μM)
Breast CancerThis compoundGrowth inhibition, differentiation induction0.90 - 2.00
Pancreatic CancerThis compoundCell cycle arrest, signaling pathway modulation0 - 100
Breast CancerTamoxifenEstrogen receptor modulation~1.00

Case Studies

Case Study 1: Breast Cancer Stem Cells

In a controlled study involving SK-BR-3 cells treated with varying concentrations of this compound, researchers observed a significant reduction in ALDH1-positive breast cancer stem-like cells after treatment with 1 μM and 5 μM concentrations. This suggests that this compound could serve as an effective agent for targeting resistant cancer stem cells in ER-negative breast cancer patients .

Case Study 2: Pancreatic Cancer Cell Line PANC-1

A study investigating the effect of this compound on PANC-1 cells found that treatment led to a marked decrease in cell proliferation and migration. The compound was shown to down-regulate FoxM1 expression and its downstream targets, indicating its potential as a therapeutic agent for pancreatic cancer through modulation of critical oncogenic pathways .

Mecanismo De Acción

Broussoflavonol B exerts its effects through various molecular targets and pathways:

Comparación Con Compuestos Similares

Actividad Biológica

Broussoflavonol B (BF-B), a prenylated flavonoid derived from the bark of Broussonetia species, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment. This article reviews the current understanding of BF-B's biological activity, with a focus on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is primarily isolated from Broussonetia kazinoki and Broussonetia papyrifera. It belongs to a class of compounds known for their antioxidant and anti-inflammatory properties. Recent studies have highlighted its significant effects on various cancer cell lines, showcasing its potential as an anticancer agent.

1. Breast Cancer Inhibition

BF-B has demonstrated potent inhibitory effects on estrogen receptor (ER)-negative breast cancer cells, particularly SK-BR-3 and MDA-MB-231 cell lines. Research indicates that BF-B induces differentiation in breast cancer stem-like cells and reduces the population of ALDH1-positive cells, which are resistant to conventional therapies like tamoxifen . The compound operates through several mechanisms:

  • Cell Cycle Arrest : BF-B induces G0/G1 and G2/M phase arrest in breast cancer cells, leading to reduced cell proliferation. The IC50 value for MDA-MB-231 cells was reported at approximately 20 µM .
  • Differentiation Induction : Treatment with BF-B increased markers associated with luminal epithelial differentiation (CK18) while modestly enhancing myoepithelial markers (CD10) .
  • Downregulation of ER-α36 : BF-B reduces the expression of ER-α36, a variant linked to aggressive breast cancer phenotypes .

2. Pancreatic Cancer Activity

BF-B has also been investigated for its effects on pancreatic cancer, particularly on PANC-1 cells. Key findings include:

  • Cell Viability Reduction : BF-B significantly inhibited PANC-1 cell viability with an IC50 of 11.2 µM after three days of treatment .
  • Mechanism of Action : The compound downregulates FoxM1 expression, which is crucial for cell cycle regulation and cancer progression. This downregulation leads to decreased expression of cyclins D1 and B1, contributing to G0/G1 phase arrest .
  • Inhibition of Migration and Invasion : BF-B suppresses the migration and invasion capabilities of pancreatic cancer cells by inhibiting the ERK/c-Myc signaling pathway .

The biological activity of BF-B can be attributed to several molecular pathways:

  • ERK Pathway Inhibition : BF-B reduces phosphorylation of ERK½ and downstream targets like c-Myc, leading to decreased cell proliferation and increased apoptosis in cancer cells .
  • Antioxidant Properties : Beyond its anticancer effects, BF-B exhibits antioxidant activity that may contribute to its overall therapeutic potential by reducing oxidative stress within cells .

Table 1: Summary of Biological Activities

Cancer TypeCell LineIC50 (µM)Mechanism
Breast CancerSK-BR-320Cell cycle arrest; differentiation induction
Breast CancerMDA-MB-23120Downregulation of ER-α36
Pancreatic CancerPANC-111.2FoxM1 downregulation; ERK pathway inhibition

Q & A

Q. What are the primary natural sources of Broussoflavonol B, and what methodologies are recommended for its extraction and purification?

Basic Research Question
this compound (BB) is predominantly isolated from the bark and roots of Broussonetia papyrifera (paper mulberry), a plant used in traditional medicine . For extraction, protocols often involve solvent-based methods (e.g., ethanol or methanol maceration) followed by chromatographic purification using silica gel or reverse-phase HPLC. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to verify its prenylated flavonol structure (C26H28O7, MW 452.5) .

Q. What analytical techniques are essential for characterizing this compound’s structural and functional properties?

Basic Research Question
Key techniques include:

  • UV-Vis spectroscopy : To identify flavonoid-specific absorption maxima (e.g., λmax ~275 nm for flavonols) and bathochromic shifts with AlCl3 .
  • NMR (1H and 13C) : To resolve prenyl group placements (e.g., C-8 vs. C-6 substitutions) and aromatic proton configurations .
  • High-resolution MS : For molecular weight validation (e.g., m/z 452.5 [M]+) .
  • HPLC-DAD/MS : For purity assessment (>95% recommended for in vitro studies) .

Q. How does this compound modulate ER-α36 expression to influence tamoxifen sensitivity in breast cancer models?

Advanced Research Question
BB disrupts the ER-α36-EGFR/HER2 regulatory loop, restoring tamoxifen sensitivity in ER-negative breast cancer cells (e.g., MDA-MB-231). Experimental designs involve:

  • Knockdown models : Using siRNA or CRISPR-Cas9 to silence ER-α36 in MCF7 cells, followed by Western blot analysis of EGFR/HER2 expression .
  • Co-treatment assays : Combining BB (10–50 µM) with tamoxifen (1 µM) to assess synergistic inhibition of cell proliferation via MTT assays .
  • Mechanistic validation : Measuring phosphorylation levels of EGFR (Tyr1045) and HER2 (Tyr1221/1222) to confirm pathway disruption .

Q. What experimental strategies can resolve contradictions in this compound’s reported biological activities across studies?

Advanced Research Question
Contradictions (e.g., antioxidant vs. pro-oxidant effects) may arise from:

  • Concentration-dependent effects : Dose-response curves (e.g., IC50 for DPPH scavenging: 708.54 µM vs. cytotoxic effects at lower doses ).
  • Cell line specificity : Comparative studies using ER-positive (MCF7) vs. ER-negative (MDA-MB-231) breast cancer models to clarify context-dependent mechanisms .
  • Redox environment controls : Including antioxidants (e.g., ascorbic acid) or ROS scavengers in assays to isolate BB’s direct effects .

Q. How can researchers investigate the synergistic effects of this compound with existing chemotherapeutic agents?

Advanced Research Question

  • Combinatorial screening : Use high-throughput platforms to test BB with tamoxifen, doxorubicin, or paclitaxel across multiple concentrations .
  • Isobologram analysis : Calculate combination indices (CI) to quantify synergy (CI <1) or antagonism (CI >1) .
  • In vivo validation : Xenograft models treated with BB (10 mg/kg) + tamoxifen (5 mg/kg) to assess tumor regression and metastasis suppression .

Q. What molecular docking approaches have been employed to study this compound’s interaction with targets like ACE2 or xanthine oxidase?

Advanced Research Question

  • Virtual screening : Molecular docking (e.g., AutoDock Vina) to predict BB’s binding affinity to ACE2 (critical for SARS-CoV-2 entry) or xanthine oxidase (IC50: 162558-94-3 ).
  • Dynamic simulations : MD simulations (100 ns) to assess binding stability and key residue interactions (e.g., hydrogen bonds with catalytic sites) .
  • In vitro validation : Enzyme inhibition assays (e.g., xanthine oxidase activity measured via uric acid production at 290 nm) .

Q. How should researchers validate the purity and identity of newly isolated this compound samples?

Basic Research Question

  • Multi-spectral analysis : Combine NMR (1H, 13C, DEPT), MS, and UV data to confirm structural consistency with published spectra .
  • Chromatographic cross-check : Compare retention times and UV profiles with authenticated standards using HPLC .
  • Batch reproducibility : Test ≥3 independent extraction batches for consistency in bioactivity (e.g., IC50 ± 10% deviation) .

Q. What in vitro assays are recommended to evaluate this compound’s antioxidant vs. pro-apoptotic activities?

Basic Research Question

  • Antioxidant assays : DPPH/ABTS radical scavenging (IC50: 708.54 µM ), FRAP, and lipid peroxidation inhibition in HepG2 cells.
  • Apoptosis assays : Annexin V/PI staining and caspase-3/7 activation in cancer cells treated with BB (25–100 µM) .
  • ROS quantification : Flow cytometry with DCFH-DA to measure intracellular ROS levels post-treatment .

Q. What structural features of this compound contribute to its bioactivity, and how can SAR studies optimize its efficacy?

Advanced Research Question

  • Key moieties : The C-8 prenyl group enhances membrane permeability, while hydroxylation at C-5 and C-7 is critical for antioxidant activity .
  • SAR strategies : Synthesize analogs with modified prenyl chains (e.g., geranyl substitutions) or methoxy groups to enhance stability and target affinity .
  • In silico QSAR models : Predict bioactivity using descriptors like logP, polar surface area, and H-bond donors .

Q. How can researchers address ethical and reproducibility challenges in preclinical studies of this compound?

Advanced Research Question

  • Data transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, assay data, and protocols in repositories like Zenodo .
  • Ethical compliance : Adhere to ARRIVE guidelines for in vivo studies, including randomization, blinding, and power analysis .
  • Independent replication : Collaborate with third-party labs to validate key findings (e.g., ER-α36 downregulation ) before clinical translation.

Propiedades

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O7/c1-13(2)6-9-16-21(29)17(10-7-14(3)4)25-20(22(16)30)23(31)26(32-5)24(33-25)15-8-11-18(27)19(28)12-15/h6-8,11-12,27-30H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVKAWWZXXTJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60243991
Record name Broussoflavanol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60243991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99217-70-6
Record name Broussoflavanol B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099217706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Broussoflavanol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60243991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[4-(Methoxycarbonyl)cyclohexyl]methanaminium
Broussoflavonol B
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
Broussoflavonol B
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
Broussoflavonol B
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
Broussoflavonol B
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
Broussoflavonol B
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
Broussoflavonol B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.